CYP11B1 Inhibition Potency: 3-(4-Methoxybenzenesulfonyl)pyrrolidine vs. In-Class Compounds
In a direct enzymatic assay, 3-(4-Methoxybenzenesulfonyl)pyrrolidine inhibited human CYP11B1 with an IC50 of 1.47 μM. This potency is within the range reported for optimized sulfonyl pyrrolidines in the patent literature, though specific head-to-head comparators are not publicly available for this exact compound [1]. The 4-methoxy substitution is hypothesized to contribute to a favorable selectivity window over CYP11B2, as outlined in related patent disclosures [2]. While direct comparator IC50 values are not disclosed, the 1.47 μM value provides a benchmark for SAR studies.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.47 μM (1470 nM) |
| Comparator Or Baseline | Other sulfonyl pyrrolidine CYP11B1 inhibitors (specific comparator values not disclosed in public domain) |
| Quantified Difference | Not directly calculable from available public data |
| Conditions | Inhibition of human CYP11B1 expressed in V79 cells, cortisol level measured after 3 hrs by HTRF assay |
Why This Matters
This potency value enables researchers to benchmark 3-(4-Methoxybenzenesulfonyl)pyrrolidine against internally generated SAR data for their own sulfonyl pyrrolidine series.
- [1] BindingDB. Entry BDBM50122355 (CHEMBL3622444). Affinity Data: IC50=1.47E+3 nM for human CYP11B1. BindingDB, 2016. View Source
- [2] Hartmann R, et al. Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases. US Patent Application 2014/0155407, 2014. View Source
